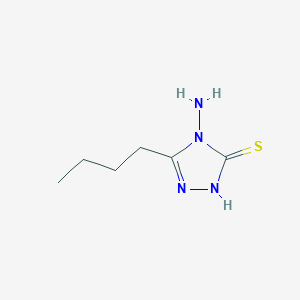

4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-amino-4H-1,2,4-triazole-3-thiol derivatives are a class of compounds that have been synthesized and studied for their wide range of pharmaceutical activities . They are known to possess biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .

Synthesis Analysis

The synthesis of 4-amino-4H-1,2,4-triazole-3-thiol derivatives involves the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid . The reaction between triazole and arylidene malononitriles in DMF afforded Schiff base compounds .

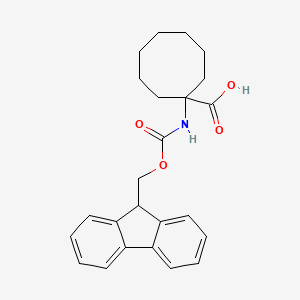

Molecular Structure Analysis

The molecular structure of 4-amino-4H-1,2,4-triazole-3-thiol derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The empirical formula of a related compound, 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, is C7H7N5S .

Chemical Reactions Analysis

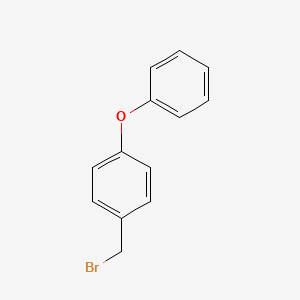

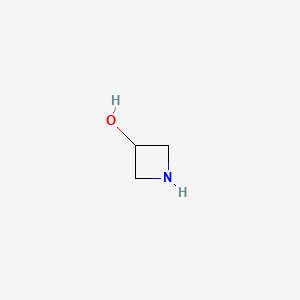

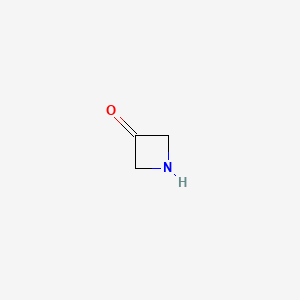

4-amino-4H-1,2,4-triazole-3-thiol derivatives undergo various chemical reactions. For instance, they can form novel luminescent polymers with cadmium (II) salts . They also undergo regioselective S-alkylation to form a series of S-substituted derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-4H-1,2,4-triazole-3-thiol derivatives vary depending on the specific compound. For example, 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol has a melting point of 250-254 °C .

Scientific Research Applications

- Triazole compounds are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

- They are also found in commercially available drugs like fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .

- Triazole compounds are used in the synthesis of new structures for pharmaceutical applications .

- They are also used as a directing group for Ru-catalyzed C-H arylation .

Pharmaceutical Chemistry

Organic Chemistry

Materials Science

Agrochemistry

Safety And Hazards

Future Directions

The future directions in the research of 4-amino-4H-1,2,4-triazole-3-thiol derivatives could involve the development of new and different antimicrobial drugs . Additionally, the synthesis of 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines using a new combination of the thio-Michael and aza-Morita–Baylis–Hillman reactions has been developed .

properties

IUPAC Name |

4-amino-3-butyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-2-3-4-5-8-9-6(11)10(5)7/h2-4,7H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBCCWGVCZSXFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NNC(=S)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364411 |

Source

|

| Record name | 4-Amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-butyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

31821-69-9 |

Source

|

| Record name | 4-Amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)